molecular formula C18H19N5O2S B2825205 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide CAS No. 565174-50-7

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B2825205
CAS No.: 565174-50-7
M. Wt: 369.44
InChI Key: DJVSISHVYKPAGT-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry . Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis and characterization of gold (III) and nickel (II) complexes derived from a similar tetrazole-triazole compound, demonstrating its potential in forming complexes with metal ions which could have implications in cancer research and material science (Ghani & Alabdali, 2022).
  • Research into organophosphorus compounds led to the synthesis of 1,2,4-triazolo(4,3-d)-1,3,4,2-benzo- oxadiazaphosphopine and triazaphosphopine derivatives, showing the versatility of triazole compounds in creating new chemical entities (Moustafa, 1999).

Antimicrobial and Anticancer Activities

  • A series of novel triazolo-3-ones and their corresponding sulfones were synthesized and evaluated for antimicrobial activity, indicating the potential of triazole derivatives in developing new antimicrobial agents (Patil et al., 2010).
  • The anti-HIV activity of naphthalene derivatives synthesized from a triazole compound was investigated, presenting a new avenue for antiviral research (Hamad et al., 2010).

Synthesis Techniques and Chemical Properties

  • Alkylation, amino(hydroxy)methylation, and cyanoethylation studies of 5-substituted 4-phenyl-4H-1,2,4-triazole-3-thiols demonstrated the chemical versatility and potential for creating diverse derivatives with specific properties (Kaldrikyan et al., 2016).

Enzyme Inhibition and Biological Activities

  • Novel triazole analogues were synthesized and evaluated for their enzyme inhibitory activities, contributing to the understanding of triazole compounds in medicinal chemistry (Virk et al., 2018).
  • Another study synthesized and evaluated new triazole derivatives for antimicrobial activities, further emphasizing the role of triazole compounds in developing potential antimicrobial agents (Bektaş et al., 2007).

Future Directions

The future directions for research on this compound would likely involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to a better understanding of the compound and its potential applications .

Properties

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-12-7-9-13(10-8-12)20-16(24)11-26-18-22-21-17(23(18)19)14-5-3-4-6-15(14)25-2/h3-10H,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVSISHVYKPAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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